ETHYL 4-[(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE
Overview
Description
ETHYL 4-[(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE is a complex organic compound that features a unique combination of furan, thiazole, and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole and triazine rings, followed by the introduction of the furan moiety and the esterification to form the ethyl benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis or batch reactors. These methods ensure consistent quality and efficiency in large-scale production. The choice of solvents, catalysts, and purification techniques is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
ETHYL 4-[(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Triazine Derivatives: Compounds with the triazine ring, used in herbicides and pharmaceuticals.
Furan Derivatives: Compounds featuring the furan ring, known for their aromatic properties and reactivity.
Uniqueness
ETHYL 4-[(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE is unique due to its combination of three different heterocyclic rings, each contributing to its overall reactivity and potential applications. This structural complexity makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[(7Z)-7-(furan-2-ylmethylidene)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-2-25-18(24)13-5-7-14(8-6-13)21-11-20-19-22(12-21)17(23)16(27-19)10-15-4-3-9-26-15/h3-10H,2,11-12H2,1H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNYUJJGMKDLGS-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=CO4)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CO4)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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